Methyl mycophenolate
Overview
Description
Methyl mycophenolate, a derivative of mycophenolic acid (MPA), is an immunosuppressant that has seen extensive use in organ transplantation and autoimmune disease management. MPA acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the purine synthesis pathway, leading to a reduction in lymphocyte proliferation and thus, immunosuppression.
Synthesis Analysis
Methyl mycophenolate is synthesized through the esterification of mycophenolic acid, resulting in an ester prodrug that is more lipophilic, enhancing its oral bioavailability. The synthesis process focuses on modifying the carboxyl group of mycophenolic acid to form the methyl ester, facilitating its absorption and conversion back to MPA in vivo.
Molecular Structure Analysis
The molecular structure of methyl mycophenolate features a phenolic ether and an α,β-unsaturated lactone ring, crucial for its biological activity. The lactone ring is essential for the reversible inhibition of IMPDH, while modifications to the phenolic ether can alter its pharmacokinetic properties.
Chemical Reactions and Properties
Methyl mycophenolate undergoes hydrolysis in vivo to release mycophenolic acid, the active form that exerts the immunosuppressive effect. This reaction is essential for the drug's activity, as MPA is the actual inhibitor of IMPDH. The compound's ester group makes it more susceptible to hydrolysis compared to mycophenolic acid, influencing its pharmacokinetic profile.
Physical Properties Analysis
The physical properties of methyl mycophenolate, such as solubility and melting point, are influenced by its ester group. It has better solubility in organic solvents compared to mycophenolic acid, which improves its formulation into oral dosage forms. The compound's stability and solubility are critical for its bioavailability and therapeutic efficacy.
Chemical Properties Analysis
Chemically, methyl mycophenolate exhibits properties typical of esters, including hydrolysis under alkaline conditions. Its chemical stability and reactivity are important for its pharmacological profile, as these characteristics determine the rate and extent of conversion back to MPA in the body.
Scientific Research Applications
Treatment of Myasthenia Gravis : MMF shows promise in improving symptoms of myasthenia gravis compared to a placebo in a double-blind, placebo-controlled pilot study (Meriggioli et al., 2003).
Chronic Kidney Disease : It reduces renal injury and inflammation in chronic kidney disease, particularly in a chronic nitric oxide inhibition model, suggesting its potential as a treatment option (Fujihara et al., 2001).
Pediatric Liver Transplant : MMF is effective in treating steroid-resistant rejection in pediatric liver transplant recipients, showing good long-term graft function and an acceptable side-effect profile (Aw et al., 2008).
Renal Transplantation : It reduces allograft rejection in renal transplantation, with a pharmacokinetic-pharmacodynamic relationship (Hale et al., 1998).
Kidney Transplantation Outcomes : Treatment with MMF improves patient survival, graft survival, and death-censored graft survival in kidney transplantation, particularly notable in high-risk recipients like African Americans (Srinivas et al., 2005).
Spinal Cord Injury : MMF administration after spinal cord injury in young rats decreases apoptosis and improves neurologic recovery compared to methylprednisolone (Bilginer et al., 2009).
Pediatric Anti-NMDAR Encephalitis : It may be effective and safe in treating this condition, with delayed use potentially being the main reason for treatment failure (Hao et al., 2020).
Systemic Lupus Erythematosus : MMF effectively treats refractory hemolytic anemia in systemic lupus erythematosus patients, offering a nonrenal treatment option (Mak & Mok, 2005).
Multiple Sclerosis Treatment : It improves neurological function and alters blood T-lymphocyte subsets in rats with experimental autoimmune encephalomyelitis, suggesting potential in multiple sclerosis treatment (Zhu et al., 2014).
Neuromuscular Diseases : MMF is a safe and promising immunosuppressant for treating neuromuscular diseases (Chaudhry et al., 2001).
Autoimmune Myasthenia Gravis : It improves postintervention status in patients with this condition, with observed side effects not necessitating discontinuation (Meriggioli et al., 2003).
Psoriasis Treatment : Eucalyptol and N-methyl-2-pyrrolidone enhance MMF permeation for topical use, potentially improving psoriasis treatment effectiveness (Amnuaikit et al., 2016).
Polymyositis Therapy : MMF may be a useful alternative treatment for polymyositis when standard therapeutic regimens fail (Schneider et al., 2002).
Biosynthesis of Mycophenolic Acid : The enzyme MpaG′ shows significant substrate flexibility in the biosynthesis of mycophenolic acid (Zhang et al., 2015).
Pharmaceutical Analysis : Novel voltammetric sensors improve the detection accuracy of MMF in pharmaceutical samples (Hosseini et al., 2019).
Pharmacokinetics in Autoimmune Disease : The pharmacokinetics of MMF in autoimmune disease patients show complex behavior influenced by various factors (Abd Rahman et al., 2013).
Systemic Sclerosis Treatment : MMF is effective and safe for treating systemic sclerosis, improving or stabilizing interstitial lung disease and skin involvement (Omair et al., 2015).
Severe Early Systemic Sclerosis : A combination treatment involving MMF shows good clinical, functional, and radiological results in patients with severe early systemic sclerosis (Vanthuyne et al., 2007).
Lupus Nephritis in Mice : MMF significantly reduces albuminuria and glomerulonephritis severity in the MRL/lpr mouse model of lupus, though its immune-modulating effects are still unclear (van Bruggen et al., 1998).
Safety And Hazards
Future Directions
Mycophenolate is widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases, including systemic lupus erythematosus (SLE), systemic sclerosis (SSc), inflammatory myopathies, and some systemic vasculitides . It is also used in patients who have received kidney transplants and other solid organ transplants .
properties
IUPAC Name |
methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXRQFLATDNYSS-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112946 | |
Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl mycophenolate | |
CAS RN |
31858-66-9 | |
Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31858-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl mycophenolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL MYCOPHENOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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